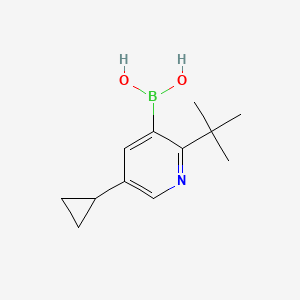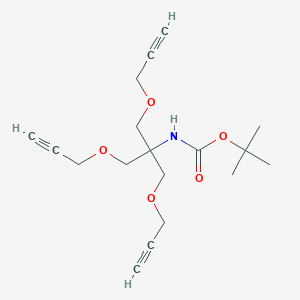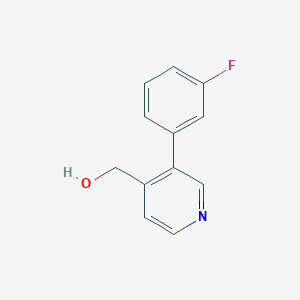
(3-(3-Fluorophenyl)pyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(3-Fluorophenyl)pyridin-4-yl)methanol: is an organic compound with the molecular formula C12H10FNO It consists of a pyridine ring substituted with a fluorophenyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-pyridylboronic acid.
Reaction Steps:
Reaction Conditions: Typical conditions for the Suzuki-Miyaura reaction include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production methods for (3-(3-Fluorophenyl)pyridin-4-yl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (3-(3-Fluorophenyl)pyridin-4-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (3-(3-Fluorophenyl)pyridin-4-yl)aldehyde or (3-(3-Fluorophenyl)pyridin-4-yl)carboxylic acid.
Reduction: Formation of (3-(3-Fluorophenyl)pyridin-4-yl)amine or (3-(3-Fluorophenyl)pyridin-4-yl)alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: (3-(3-Fluorophenyl)pyridin-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronic materials and coatings.
作用机制
The mechanism of action of (3-(3-Fluorophenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group and pyridine ring allow it to bind to various enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- (3-(4-Fluorophenyl)pyridin-4-yl)methanol
- (3-(2-Fluorophenyl)pyridin-4-yl)methanol
- (3-(3-Chlorophenyl)pyridin-4-yl)methanol
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s properties and reactivity.
- Unique Features: (3-(3-Fluorophenyl)pyridin-4-yl)methanol’s specific substitution pattern provides unique electronic and steric effects, influencing its chemical behavior and potential applications.
- Applications: While similar compounds may share some applications, the unique structure of this compound can make it more suitable for certain specialized uses, such as in the development of specific pharmaceuticals or advanced materials.
属性
分子式 |
C12H10FNO |
|---|---|
分子量 |
203.21 g/mol |
IUPAC 名称 |
[3-(3-fluorophenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-11-3-1-2-9(6-11)12-7-14-5-4-10(12)8-15/h1-7,15H,8H2 |
InChI 键 |
BBVFNOXRGVURPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CN=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14088547.png)

![1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088555.png)
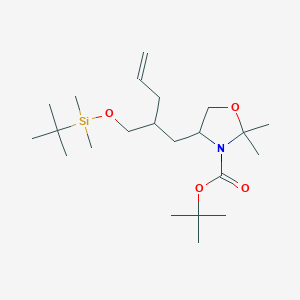
![1-(4-Tert-butylphenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088567.png)
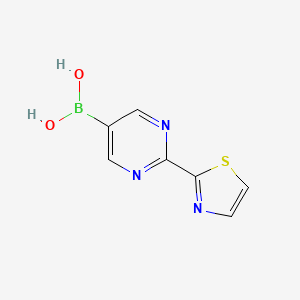
![1-(4-Tert-butylphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088573.png)
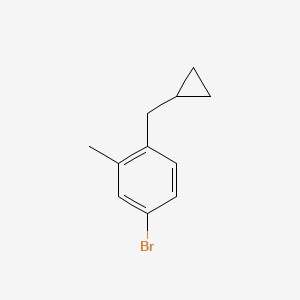
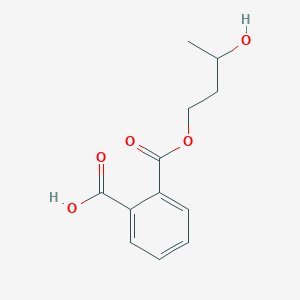
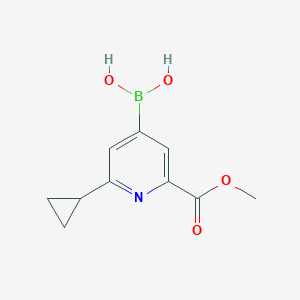
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088604.png)
